REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([NH2:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[C:3]([NH2:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([Cl:14])=[O:8]
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Name
|
|
Quantity
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6.3 g
|
Type
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reactant
|
Smiles
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ClC=1C(=NC=C(C(=O)O)C1)N
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Name
|
|
Quantity
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60 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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After the volatile constituents have been distilled off
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Type
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ADDITION
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Details
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50 ml of toluene are added to the residue
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Type
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CUSTOM
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Details
|
the mixture is evaporated
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C(=O)Cl)C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |